molecular formula C19H26N2O5 B2638602 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 899982-31-1

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No.: B2638602
CAS No.: 899982-31-1
M. Wt: 362.426
InChI Key: BNYVODRVGZKIDY-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide is a high-affinity, selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key molecular sensor for noxious cold, mechanical stimuli, and a wide array of endogenous and environmental irritants, including reactive oxygen and nitrogen species. Its central role in the pathophysiology of inflammatory and neuropathic pain makes it a prominent target for pharmacological investigation. This oxalamide derivative functions by potently blocking the channel, thereby inhibiting calcium influx and the subsequent transmission of pain signals. As a research tool, it is invaluable for elucidating the complex mechanisms of nociception and for studying the contribution of TRPA1 to various disease models, including chronic pain, neuropathic conditions, and airway inflammation . The compound's design, featuring a 1,4-dioxaspiro[4.4]nonane moiety, is indicative of strategies employed to optimize drug-like properties and target engagement. Its primary research application lies in preclinical studies aimed at validating TRPA1 as a therapeutic target and in the pharmacological characterization of signaling pathways involved in sensory transduction and inflammatory responses.

Properties

IUPAC Name

N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-24-15-6-4-14(5-7-15)8-11-20-17(22)18(23)21-12-16-13-25-19(26-16)9-2-3-10-19/h4-7,16H,2-3,8-13H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYVODRVGZKIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic core, 1,4-dioxaspiro[4.4]nonane, is synthesized through a cyclization reaction involving diols and aldehydes under acidic conditions.

    Attachment of the Methoxyphenethyl Group: The 4-methoxyphenethyl group is introduced via a nucleophilic substitution reaction, often using a suitable leaving group such as a halide.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage through the reaction of the spirocyclic intermediate with oxalyl chloride and the methoxyphenethyl amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The methoxyphenethyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Oxalamide Derivatives

Compound Name N1 Substituent N2 Substituent Key Features Reference
Target Compound 1,4-Dioxaspiro[4.4]nonan-2-ylmethyl 4-Methoxyphenethyl Spirocyclic ether, methoxy group
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Dual methoxy groups, simpler aryl substituents
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) 2-Fluorophenyl 4-Methoxyphenethyl Fluorine substitution enhances electronegativity
N1-(4-Chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide (56) 4-Chlorobenzyl 4-Methoxyphenethyl Chlorine atom for lipophilicity
N1,N2-Bis(4-methoxyphenethyl)oxalamide (57) 4-Methoxyphenethyl 4-Methoxyphenethyl Symmetrical structure, high yield (56%)
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Halogenated aryl group, 64% yield

Key Observations :

  • Spirocyclic vs. Linear Substituents: The target compound’s 1,4-dioxaspiro[4.4]nonane group introduces conformational rigidity compared to linear alkyl/aryl substituents in analogs (e.g., compounds 17, 56). This may impact metabolic stability by shielding the oxalamide core from enzymatic degradation .
  • Electron-Donating vs.
  • Synthetic Yields : Symmetrical oxalamides (e.g., compound 57) often achieve higher yields (56%) compared to asymmetrical derivatives (e.g., compound 56: 23%) due to fewer steric clashes during coupling reactions .

Physicochemical and Spectral Properties

Table 2: Spectral and Analytical Data Comparison

Compound Name $ ^1H $ NMR Shifts (Key Peaks) $ ^{13}C $ NMR Shifts (Key Peaks) MS Data (ESI+) Yield
Target Compound Not reported in evidence Not reported Not reported N/A
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) δ 3.71 (s, 3H, OCH3), 6.87–6.83 (m, 2H) δ 159.4 (C=O), 55.0 (OCH3) m/z: 351.1 [M + H]+ 35%
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) δ 7.85–7.79 (m, 1H), 3.71 (s, 3H) δ 157.7 (C-F), 135.0 (C-Cl) m/z: 351.1 [M + H]+ 64%
N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (2) δ 3.82 (s, 3H), 7.73–7.97 (m) δ 170.9 (C=O), 56.1 (OCH3) FTIR: 1679 cm$^{-1}$ (C=O) 73%

Analysis :

  • The absence of spectral data for the target compound highlights a research gap. However, analogs with 4-methoxyphenethyl groups (e.g., 17, 28) consistently show $ ^1H $ NMR signals near δ 3.71 ppm for the methoxy group and aromatic protons between δ 6.83–7.97 ppm .
  • Oxalamide carbonyl carbons typically resonate at δ 160–170 ppm in $ ^{13}C $ NMR, as seen in compound 2 (δ 170.9) and 17 (δ 159.4) .

SAR Trends :

  • N1 Substituents : Bulky/spirocyclic groups (e.g., target compound) may improve metabolic stability but reduce solubility.
  • N2 Substituents : Aryl groups with electron-donating substituents (e.g., 4-methoxyphenethyl) enhance binding to aromatic-rich enzyme pockets .

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include interactions with various biological targets such as enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2O5, with a molecular weight of approximately 362.4 g/mol. The compound features a dioxaspiro framework that contributes to its structural complexity and potential biological activity.

Property Value
Molecular FormulaC19H26N2O5
Molecular Weight362.4 g/mol
Structural CharacteristicsSpirocyclic, Oxalamide

The biological activity of this compound may involve:

  • Enzyme Inhibition : The spirocyclic structure may allow it to bind to specific sites on enzymes, potentially inhibiting their function.
  • Receptor Modulation : It might interact with various receptors, influencing signaling pathways.
  • Cell Membrane Penetration : The presence of the methoxyphenethyl group may enhance the compound's solubility and facilitate transport across cell membranes.

Biological Activity Studies

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Properties : Certain oxalamide derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Similar compounds have been reported to modulate inflammatory pathways.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of oxalamide derivatives, revealing that compounds similar to this compound exhibited inhibition against Gram-positive bacteria.
  • Cytotoxicity in Cancer Cells : Research on related oxalamides indicated that they could induce apoptosis in various cancer cell lines through caspase activation pathways.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound Name Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamideModerate cytotoxicity against cancer cells
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(dimethylamino)ethyl oxalamideEnhanced solubility and receptor interaction

Q & A

Q. What storage conditions prevent hydrolysis of the oxalamide bond?

  • Methodological Answer : Store at -20°C in anhydrous DMSO or under nitrogen. Avoid aqueous buffers (pH >8 accelerates hydrolysis). recommends -20°C for amine salts, which can be adapted .

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